(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine
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Overview
Description
(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.24 g/mol . This compound features a thiazole ring substituted with a cyclopropyl group and a methanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can affect different biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- (4-Methoxyphenyl)methanamine
Uniqueness
(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
(4-cyclopropyl-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWKLBEIZIGBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643725-71-7 |
Source
|
Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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